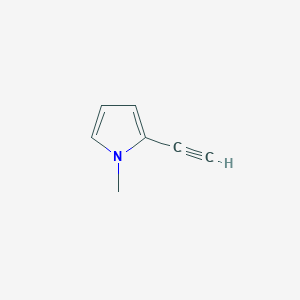

2-Ethynyl-1-methyl-1H-pyrrole

Description

Contextualization of Ethynylpyrroles in Organic Synthesis and Materials Science

Ethynylpyrroles serve as versatile building blocks in organic synthesis, primarily due to the rich chemistry of the ethynyl (B1212043) substituent. This functional group can participate in a wide array of chemical transformations, including cycloadditions, intramolecular cyclizations, and coupling reactions. osti.gov These reactions provide pathways to construct more complex heterocyclic systems, which are scaffolds for many biologically active molecules and functional materials. osti.govnih.gov The synthesis of C-ethynylpyrroles can be achieved through various methods, such as the deprotection of acylethynylpyrroles and transition metal-catalyzed cross-coupling reactions. osti.govresearchgate.net

In the realm of materials science, the incorporation of the rigid, linear ethynylpyrrole moiety into larger molecular or polymeric structures is a key strategy for developing advanced materials. thieme-connect.comprinceton.edu The electronic properties of the pyrrole (B145914) ring combined with the π-system of the acetylene (B1199291) unit can lead to the creation of conductive polymers, organic semiconductors, and materials with interesting photophysical properties. princeton.eduresearchgate.net Materials scientists focus on determining the structure of these materials, measuring their properties, and devising processing methods to create useful devices and technologies. princeton.edunorthwestern.edu The ability to functionalize the pyrrole ring and the terminal alkyne allows for fine-tuning of the electronic and physical properties of the resulting materials.

Research Significance and Interdisciplinary Relevance of 2-Ethynyl-1-methyl-1H-pyrrole

The specific compound this compound is significant as a model system and a precursor in various research areas. The methyl group at the nitrogen atom (N-1 position) prevents N-functionalization or deprotonation, directing reactivity towards the ethynyl group and the carbon positions of the pyrrole ring. This makes it a valuable intermediate for synthesizing specifically substituted pyrrole derivatives. Its structure allows it to be a key component in the synthesis of complex, nitrogen-doped polycyclic aromatic compounds through reactions like site-selective cross-coupling and acid-mediated cycloisomerization. researchgate.netmdpi.com

The interdisciplinary relevance of this compound and its derivatives stems from their potential use in creating molecules for medicinal chemistry and materials science. researchgate.net For instance, pyrrole-based structures are integral to many pharmaceutical compounds, and the ethynyl group provides a handle for constructing these complex molecules. researchgate.net Furthermore, the electronic characteristics of ethynylpyrroles make them attractive for developing organic electronics and functional polymers. thieme-connect.com Research into related structures, such as 2-ethynyl-1-methyl-5-phenyl-1H-pyrrole, provides insight into the physicochemical properties of this class of compounds.

Table 1: Spectroscopic Data for a Representative this compound Derivative The following data is for 2-Ethynyl-1-methyl-5-phenyl-1H-pyrrole, a closely related analogue.

| Property | Data |

| Appearance | Colorless oil |

| Yield | 95% mdpi.com |

| ¹H NMR (400.13 MHz, CDCl₃) | δ 7.42–7.34 (m, 5H, Ph), 6.55 (d, J = 3.8 Hz, 1H, H-3, pyrrole), 6.16 (d, J = 3.8 Hz, 1H, H-4, pyrrole), 3.69 (s, 3H, NMe), 3.44 (s, 1H, ≡CH) mdpi.com |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 136.7, 132.9, 128.9 (2C), 128.6 (2C), 127.5, 116.1, 115.6, 108.6, 82.0, 76.5, 33.2 mdpi.com |

| IR (film, cm⁻¹) | 3287, 3106, 3060, 2948, 2102, 1602, 1498, 1457, 1390, 1324, 1234, 1155, 1074, 1028, 758, 698, 568 mdpi.com |

Data sourced from a study by Tomilin et al. (2023). mdpi.com

Overview of Current Research Landscape and Key Academic Areas

Current research on C-ethynylpyrroles, including this compound, is vibrant and focuses on several key areas. A major thrust is the development of novel and efficient synthetic methodologies. For example, a recently developed facile synthesis of 2-ethynylpyrroles involves the potassium t-butoxide-assisted deprotection of 2-(acylethynyl)pyrroles at room temperature, which proceeds via a retro-Favorsky reaction mechanism and can achieve yields up to 95%. researchgate.net Other important synthetic strategies include modifications of the Favorskii reaction using superbasic systems and Sonogashira coupling reactions to link pyrroles with ethynyl moieties. researchgate.netbeilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1-methylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-3-7-5-4-6-8(7)2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHFAIAIOJQAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497812 | |

| Record name | 2-Ethynyl-1-methyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67237-52-9 | |

| Record name | 2-Ethynyl-1-methyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynyl 1 Methyl 1h Pyrrole and Its Derivatives

De Novo Synthesis of the Pyrrole (B145914) Core and Subsequent Ethynylation

This approach involves first constructing the substituted pyrrole ring system from acyclic precursors, followed by the introduction of the ethynyl (B1212043) group in a separate synthetic step.

Paal-Knorr Pyrrole Synthesis with Subsequent Functionalization

The Paal-Knorr synthesis is a classic and highly effective method for creating substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org For the synthesis of N-methylated pyrroles, methylamine (B109427) is used as the nitrogen source. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The general mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org Once the 1-methylpyrrole (B46729) core is formed, functionalization to introduce an ethynyl group is required. This is often a multi-step process. For instance, the pyrrole ring can first be halogenated or converted to a triflate at the 2-position. This halopyrrole then serves as a substrate for a subsequent cross-coupling reaction, such as the Sonogashira coupling, to install the ethynyl moiety (as detailed in section 2.3.1).

Table 1: Representative Paal-Knorr Pyrrole Syntheses This table illustrates the versatility of the Paal-Knorr reaction under various catalytic conditions to form the core pyrrole structure before subsequent ethynylation.

| Starting Materials | Amine Source | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hexane-2,5-dione | Aromatic amines | β-Cyclodextrin, Water | N-Aryl-2,5-dimethylpyrroles | Moderate to Good | rhhz.net |

| Acetonylacetone | Primary amines | CATAPAL 200, 60 °C, 45 min | N-Substituted-2,5-dimethylpyrroles | 68-97% | mdpi.com |

| Hexane-2,5-dione | Amino acid esters | MgI₂, Mild conditions | Chiral N-substituted pyrroles | Good | sioc-journal.cn |

Intramolecular Cyclocondensation Approaches to Substituted Pyrroles

Intramolecular cyclocondensation offers a powerful route to highly substituted pyrroles by forming the ring from a single, appropriately functionalized acyclic precursor. These reactions can be designed to incorporate the necessary handles for subsequent ethynylation or even form the ethynyl group concurrently.

One such strategy involves the intramolecular cyclization of 2-amino acid-derived enamines. mdpi.com This method can produce novel tetrasubstituted pyrroles, and the reaction efficiency is often enhanced by microwave irradiation. mdpi.com The choice of substituents on the starting materials can influence the reaction yields due to steric and electronic effects. mdpi.com Another approach involves the cyclocondensation of 1,2-diketones with 1,2-diamines, which can lead to various heterocyclic systems depending on the reaction pathway. jlu.edu.cn While not a direct route to the target compound, these methods highlight the construction of complex pyrrole cores that can be further elaborated. For instance, a pyrrole synthesized via cyclocondensation could be halogenated and then subjected to Sonogashira coupling to introduce the ethynyl group.

Direct Ethynylation of Pyrrolecarbaldehydes (e.g., Favorskii Ethynylation)

Direct ethynylation provides a more convergent route by installing the alkyne functionality onto a pre-formed pyrrole ring. The Favorskii reaction and its modifications are key examples of this strategy. This reaction involves the nucleophilic addition of an acetylide anion to a carbonyl group.

Specifically, 1-methyl-1H-pyrrole-2-carbaldehyde can be ethynylated using acetylene (B1199291) in the presence of a superbasic system, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). researchgate.netnih.gov This approach was successfully used to synthesize the corresponding propargyl alcohol, 1-(1-methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol, for the first time under atmospheric pressure. researchgate.net The resulting secondary propargyl alcohol can then be further manipulated if the terminal alkyne itself is the desired product. A related strategy involves a retro-Favorskii type reaction where 2-(acylethynyl)pyrroles are deprotected using potassium tert-butoxide (t-BuOK) at room temperature to yield 2-ethynylpyrroles. researchgate.net

Table 2: Favorskii Ethynylation of Heteroaromatic Aldehydes This table shows examples of the direct ethynylation of aldehydes, including pyrrolic substrates, to form propargyl alcohols.

| Aldehyde Substrate | Reagents/System | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methyl-1H-pyrrole-2-carbaldehyde | Acetylene, KOH-DMSO-H₂O | -5 to -7°C | 1-(1-Methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol | 46-67% (general range) | researchgate.net |

| 1-Vinylpyrrole-2-carbaldehydes | Acetylene, NaOH/EtOH/DMSO | 7-10°C | 2-(1-Hydroxypropyn-2-yl)-1-vinylpyrroles | 53-94% | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Strategies for Ethynylpyrrole Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, including the C(sp²)-C(sp) bond required for ethynylpyrroles. These methods typically involve coupling a halo- or triflyloxy-pyrrole with a terminal alkyne or an organometallic alkyne reagent.

Sonogashira Coupling of Halopyrroles with Terminal Alkynes

The Sonogashira coupling is a cornerstone reaction for the synthesis of arylalkynes and vinylalkynes. libretexts.orgwikipedia.org The reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate) and is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org

For the synthesis of 2-ethynyl-1-methyl-1H-pyrrole, a suitable precursor such as 2-iodo- or 2-bromo-1-methyl-1H-pyrrole is reacted with a protected or terminal alkyne like trimethylsilylacetylene (B32187) (TMSA). vulcanchem.com The use of TMSA is common, and the trimethylsilyl (B98337) protecting group is typically removed in a subsequent step using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or under basic conditions. vulcanchem.com The reactivity of the halopyrrole is crucial, with iodides being more reactive than bromides. wikipedia.org This difference allows for selective couplings if multiple different halogen atoms are present in the substrate. wikipedia.orgresearchgate.net

Table 3: Selected Sonogashira Coupling Reactions for Ethynylpyrrole Synthesis This table provides examples of Sonogashira coupling conditions used to synthesize ethynyl-substituted aromatic and heterocyclic compounds.

| Halide Substrate | Alkyne | Catalyst System | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | Amine Base | Aryl/Vinyl Alkyne | wikipedia.org |

| 1-Bromo-3-iodobenzene | 4-Tolyl acetylene | Pd/Cu-ARF(II) | - | Selectively coupled product at iodide position | researchgate.net |

| Haloarenes | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | TMS-protected arylalkyne | vulcanchem.com |

| Unactivated Alkyl Bromides | Terminal Alkyne | (NHC)-Palladium Complexes | - | Coupled Alkyne | organic-chemistry.org |

Negishi Reaction Variants in Ethynylpyrrole Synthesis

The Negishi coupling is another powerful cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgnumberanalytics.com A key advantage of the Negishi reaction is its ability to couple sp, sp², and sp³ hybridized carbon atoms. wikipedia.org

In the context of ethynylpyrrole synthesis, this reaction involves the coupling of a halopyrrole (e.g., 2-bromo-1-methyl-1H-pyrrole) with an ethynylzinc halide reagent. lookchem.com The organozinc reagent can be prepared beforehand or generated in situ. This method provides a robust alternative to the Sonogashira coupling and is noted for its high functional group tolerance and effectiveness in constructing complex molecules. wikipedia.orgnumberanalytics.com

Derivatization from Acyl Ethynylpyrrole Precursors via Decarbonylation

A significant advancement in the synthesis of ethynylpyrroles involves the decarbonylation of acyl ethynylpyrrole precursors. Research has uncovered that the reaction of acylethynylpyrroles with a cyanomethyl carbanion, generated from acetonitrile (B52724) and a strong base like potassium tert-butoxide (t-BuOK), leads to an unexpectedly facile decarbonylation process at room temperature. mdpi.comresearchgate.netresearchgate.net This reaction proceeds through a retro-Favorsky type mechanism.

The process begins with the addition of the cyanomethyl anion (⁻CH₂CN) to the carbonyl group of the acylethynylpyrrole. researchgate.net This step forms an intermediate tertiary propargylic alcohol. mdpi.com This alcohol intermediate is unstable and readily decomposes, resulting in the cleavage of the carbon-carbon bond and the elimination of a cyanomethylketone, to yield the desired terminal ethynylpyrrole. researchgate.netresearchgate.net This method has proven to be a robust and high-yield route to various ethynylpyrroles, achieving yields of up to 95%. researchgate.net

Quantum-chemical calculations have supported these experimental findings, confirming the thermodynamic favorability of the decomposition of the intermediate acetylenic alcohols into free ethynylpyrroles. researchgate.net The reaction conditions, typically involving a t-BuOK/MeCN/THF system, have been optimized to maximize the yield of the decarbonylated product. mdpi.comresearchgate.net For instance, the use of t-BuOK in acetonitrile was found to be highly effective, providing the target ethynylpyrrole in approximately 80% isolated yield in specific cases. researchgate.net

The versatility of this decarbonylation method allows for the synthesis of a wide range of substituted ethynylpyrroles. mdpi.com The following table showcases the successful synthesis of various derivatives from their corresponding acyl ethynylpyrrole precursors.

Table 1: Synthesis of 2-Ethynyl-1H-pyrrole Derivatives via Decarbonylation

| Derivative | Yield | Reference |

|---|---|---|

| 2-Ethynyl-1-methyl-5-phenyl-1H-pyrrole | 95% | mdpi.com |

| 2-Ethynyl-1-methyl-5-(thiophen-2-yl)-1H-pyrrole | 93% | mdpi.com |

| 2-Ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indole | 86% | mdpi.com |

| 2-Ethynyl-5-(4-methylphenyl)-1-vinyl-1H-pyrrole | 84% | mdpi.com |

| 1-Benzyl-2-ethynyl-1H-pyrrole | 80% | mdpi.com |

Optimization of Reaction Conditions and Novel Synthetic Techniques

The continual need for more efficient, sustainable, and high-yielding synthetic methods has driven the optimization of reaction conditions and the adoption of novel techniques in pyrrole chemistry.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions and improving outcomes. researchgate.net This technique utilizes microwave irradiation to provide rapid and uniform heating of the reaction mixture, which can lead to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.netmdpi.com

In the context of pyrrole synthesis, microwave irradiation has been successfully applied to various cyclization and functionalization reactions. mdpi.combohrium.com For example, the intramolecular cyclocondensation of enamines to produce highly substituted pyrroles has been shown to be more efficient under microwave conditions, with yields reaching up to 86%. mdpi.combohrium.com The controlled and uniform energy transfer provided by microwaves facilitates the intramolecular cyclization, enhancing both the rate and efficiency of the reaction. mdpi.com

While specific reports on the microwave-assisted decarbonylation of acyl ethynylpyrroles are not detailed, the principles of microwave heating suggest it could be a highly beneficial technique for this transformation. The advantages of microwave-assisted synthesis, such as enhanced reaction rates and yields, make it an attractive alternative for optimizing the production of this compound and its derivatives. researchgate.netscispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Often hours to days | Minutes to a few hours | mdpi.comscispace.com |

| Energy Efficiency | Lower (heats vessel and surroundings) | Higher (heats reactants directly) | researchgate.net |

| Yields | Variable, often lower | Often higher and more reproducible | researchgate.netmdpi.com |

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times | mdpi.com |

Base-Mediated Cyclization and Functionalization Reactions

Base-mediated reactions are fundamental to the synthesis and functionalization of pyrrole rings. The choice of base can direct the reaction pathway, leading to cyclization, functionalization, or rearrangement. organic-chemistry.org

In the synthesis of ethynylpyrroles, base-mediated reactions are critical. The previously discussed decarbonylation is initiated by the base t-BuOK, which generates the nucleophilic cyanomethyl carbanion. researchgate.net Beyond this, bases are employed in a variety of other synthetic strategies. For instance, an efficient [3 + 2] cyclization reaction between isocyanides and certain oxazolones to form trisubstituted and tetrasubstituted pyrrole derivatives is a base-catalyzed process that can be performed at room temperature. mdpi.combohrium.com

Chemical Reactivity and Advanced Transformational Chemistry

Functional Group Interconversions and Derivatization at the Ethynyl (B1212043) Moiety

The terminal alkyne functionality in 2-ethynyl-1-methyl-1H-pyrrole is the primary site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ethynylpyrroles

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. This reaction is particularly valuable for creating complex molecular linkages under mild conditions. In the context of this compound, the CuAAC reaction allows for the facile introduction of a wide array of functional groups, leading to the formation of novel pyrrole-triazole conjugates.

The general reaction scheme involves the copper(I)-catalyzed reaction between this compound and an organic azide (B81097) (R-N₃) to yield the corresponding 1-(1-methyl-1H-pyrrol-2-yl)-4-substituted-1H-1,2,3-triazole. A variety of copper sources can be employed, including copper(I) salts like CuI or CuBr, or in situ reduction of copper(II) salts such as CuSO₄ using a reducing agent like sodium ascorbate. The choice of solvent and reaction temperature can influence the reaction rate and yield.

| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| This compound | Benzyl azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | >95 |

| This compound | Phenyl azide | CuI | THF | 50 | 92 |

| This compound | 1-Azido-4-nitrobenzene | Cu(OAc)₂ | Methanol (B129727) | 100 (Microwave) | 98 organic-chemistry.org |

| This compound | 3-Azidopropyl-functionalized silica | CuBr | DMF | 60 | High |

This table presents representative examples of CuAAC reactions with this compound, demonstrating the versatility of the methodology with different azides and catalytic systems.

Silylation and Desilylation Strategies for Ethynyl Protection and Deprotection

In multi-step syntheses, it is often necessary to protect the reactive terminal C-H bond of the ethynyl group to prevent unwanted side reactions. Silylation is a common and effective strategy for this purpose. The acidic proton of the alkyne in this compound can be readily replaced by a bulky silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), or triisopropylsilyl (TIPS), rendering the alkyne unreactive towards many reagents.

The silylation is typically achieved by treating the ethynylpyrrole with a silyl halide (e.g., TMSCl, TESCl) in the presence of a base, such as an amine (e.g., triethylamine) or an organolithium reagent (e.g., n-butyllithium), which deprotonates the alkyne. The choice of silyl group and reaction conditions can be tailored based on the desired stability of the protected alkyne.

Deprotection, or the removal of the silyl group, is crucial to regenerate the terminal alkyne for subsequent transformations. This is typically accomplished under mild conditions, ensuring the integrity of other functional groups within the molecule. Common deprotection methods include treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) nih.gov, or a base like potassium carbonate in methanol nih.gov.

| Silylating Agent | Base | Solvent | Deprotection Reagent | Conditions |

| Trimethylsilyl chloride (TMSCl) | n-Butyllithium | THF | K₂CO₃/Methanol | Room Temp. |

| Triethylsilyl chloride (TESCl) | Triethylamine | Dichloromethane (B109758) | Tetrabutylammonium fluoride (TBAF) | THF, Room Temp. |

| Triisopropylsilyl chloride (TIPSCl) | Imidazole | DMF | HF-Pyridine | Acetonitrile (B52724), 0 °C |

This interactive table outlines common silylation and desilylation strategies for the protection and deprotection of the ethynyl group in this compound.

A facile method for the deprotection of 2-(acylethynyl)pyrroles to furnish 2-ethynylpyrroles has been reported using potassium tert-butoxide (Bu t OK) at room temperature, offering a convenient route to the unprotected alkyne dntb.gov.uaresearchgate.net.

Oxidative Dimerization Reactions of this compound

The terminal alkyne of this compound can undergo oxidative coupling reactions to form symmetric 1,3-diynes. The Glaser coupling, a classic example of such a transformation, typically involves the use of a copper(I) salt, a base, and an oxidant, such as oxygen or air. This reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative dimerization.

The resulting 1,4-bis(1-methyl-1H-pyrrol-2-yl)buta-1,3-diyne is a conjugated system with interesting electronic and photophysical properties, making it a target for materials science applications. Variations of the Glaser coupling, such as the Eglinton and Hay couplings, which utilize different copper reagents and reaction conditions, can also be employed to achieve this transformation.

| Coupling Reaction | Catalyst/Reagent | Oxidant | Solvent | Product |

| Glaser Coupling | CuCl/TMEDA | O₂ (Air) | Acetone | 1,4-bis(1-methyl-1H-pyrrol-2-yl)buta-1,3-diyne |

| Eglinton Coupling | Cu(OAc)₂ | Pyridine | Methanol | 1,4-bis(1-methyl-1H-pyrrol-2-yl)buta-1,3-diyne |

| Hay Coupling | CuCl/TMEDA | O₂ (Air) | Pyridine | 1,4-bis(1-methyl-1H-pyrrol-2-yl)buta-1,3-diyne |

This table summarizes common oxidative dimerization reactions applicable to this compound.

Formation of Organometallic Species for Subsequent Transformations

The acidic proton of the ethynyl group in this compound can be abstracted by strong bases to form organometallic reagents, which are powerful nucleophiles for carbon-carbon bond formation.

Lithium Acetylides: Treatment with organolithium reagents, such as n-butyllithium, at low temperatures results in the formation of the corresponding lithium acetylide. This species can then react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides, to introduce new substituents at the terminus of the alkyne. The preparation and use of lithium acetylide from terminal alkynes is a well-established method for the synthesis of propargyl alcohols orgsyn.org.

Magnesium Acetylides (Grignard Reagents): Similarly, reaction with a Grignard reagent, such as ethylmagnesium bromide, generates the corresponding magnesium acetylide. This Grignard reagent can then be used in reactions with carbonyl compounds and other electrophiles.

These organometallic intermediates serve as versatile synthons for the elaboration of the ethynyl side chain, providing access to a wide range of functionalized pyrrole (B145914) derivatives.

Electrophilic and Nucleophilic Reactions on the Pyrrole Nucleus

While the ethynyl group is the primary site of reactivity for many transformations, the pyrrole ring itself can also undergo functionalization.

Regioselective C-H Functionalization of the Pyrrole Ring

Direct C-H functionalization of the pyrrole ring in this compound offers an atom-economical approach to introduce substituents without the need for pre-functionalized starting materials. The regioselectivity of these reactions is influenced by the electronic nature of the pyrrole ring and the directing effects of the existing substituents.

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto heterocyclic scaffolds nih.govnih.gov. In the case of this compound, the C-H bonds at the C3, C4, and C5 positions of the pyrrole ring are potential sites for functionalization. The directing effect of the N-methyl group and the electronic influence of the ethynyl group play a crucial role in determining the regiochemical outcome. Research has shown that palladium-catalyzed direct arylation of 2,5-substituted pyrroles can lead to the formation of tri-, tetra-, and penta-substituted pyrrole products nih.gov. The specific conditions, including the choice of palladium catalyst, ligand, and oxidant, can be optimized to favor arylation at a particular position. While specific studies on this compound are limited, the general principles of C-H activation on pyrrole derivatives suggest that regioselective functionalization is a feasible and promising strategy for the synthesis of highly substituted pyrroles.

| Reaction Type | Catalyst System | Coupling Partner | Position of Functionalization |

| C-H Arylation | Pd(OAc)₂/Ligand | Aryl Halide/Iodonium Salt | C3, C4, or C5 |

| C-H Alkenylation | Pd(OAc)₂/Ligand | Alkene | C3, C4, or C5 |

| C-H Acylation | Rh(III) catalyst | Anhydride | C3 or C4 |

This table provides an overview of potential regioselective C-H functionalization reactions on the pyrrole nucleus of this compound.

Annulation and Fused Heterocycle Formation

The ethynyl group in this compound derivatives is a versatile handle for the construction of fused heterocyclic systems through annulation reactions. Intramolecular cyclization reactions, in particular, offer an efficient route to novel pyrrole-fused heterocycles with potential biological activities.

The synthesis of pyrrolopyrazinone scaffolds can be efficiently achieved through the intramolecular cyclization of N-alkyne-substituted pyrrole derivatives. Nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) is a notable example nih.gov. The reaction pathway can lead to either 6-exo-dig or 6-endo-dig cyclization products, and the outcome is dependent on the electronic nature of the substituents attached to the alkyne moiety nih.govbeilstein-journals.org.

For instance, the reaction of methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate with hydrazine monohydrate in methanol at reflux temperature yields both a pyrrolopyrazinone and a pyrrolotriazinone derivative nih.gov. This highlights the competitive nature of the cyclization pathways. The formation of pyrrolopyrazinones is a significant transformation, as this structural motif is present in various biologically active natural products nih.gov.

The following table summarizes the nucleophilic cyclization of various N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine, leading to the formation of pyrrolopyrazinones and pyrrolotriazinones.

| Entry | Substrate | Product(s) | Yield (%) |

| 1 | Methyl 1-[(4-methoxyphenyl)ethynyl]-1H-pyrrole-2-carboxylate | 2-Amino-3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazin-1(2H)-one | 81 |

| 2 | Methyl 1-[(4-nitrophenyl)ethynyl]-1H-pyrrole-2-carboxylate | 4-(4-Nitrobenzyl)pyrrolo[1,2-d] nih.govbeilstein-journals.orgnih.govtriazin-1(2H)-one | 83 |

| 3 | Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | 2-Amino-3-phenylpyrrolo[1,2-a]pyrazin-1(2H)-one and 4-Benzylpyrrolo[1,2-d] nih.govbeilstein-journals.orgnih.govtriazin-1(2H)-one | 67 and 24 |

| 4 | Methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylate | 2-Amino-3-butylpyrrolo[1,2-a]pyrazin-1(2H)-one | 78 |

Data sourced from Yenice et al., 2017 nih.gov.

The synthesis of pyrrolotriazinone and pyrrolooxazinone moieties from N-alkyne-substituted pyrroles further demonstrates the synthetic utility of these precursors in constructing diverse fused heterocyclic systems nih.govbeilstein-journals.org.

Pyrrolo[2,1-f] nih.govbeilstein-journals.orgnih.govtriazin-4(3H)-ones can be prepared through the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles beilstein-journals.orgsemanticscholar.org. These methods are considered more facile and practical than previously reported procedures beilstein-journals.orgsemanticscholar.org.

The electrophilic intramolecular cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates provides a direct route to pyrrolooxazinone derivatives. Treatment of these substrates with iodine in dichloromethane leads to the formation of the corresponding iodine-substituted pyrrolo-oxazinone derivatives in good yields nih.gov. This reaction proceeds via a 6-endo-dig cyclization pathway, irrespective of the substitution on the alkyne functionality nih.govbeilstein-journals.orgbeilstein-journals.org.

The table below details the electrophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with iodine.

| Entry | Substrate | Product | Yield (%) |

| 1 | Methyl 1-[(4-nitrophenyl)ethynyl]-1H-pyrrole-2-carboxylate | 4-Iodo-3-(4-nitrophenyl)-1H-pyrrolo[2,1-c] beilstein-journals.orgnih.govoxazin-1-one | 76 |

| 2 | Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | 4-Iodo-3-phenyl-1H-pyrrolo[2,1-c] beilstein-journals.orgnih.govoxazin-1-one | 79 |

| 3 | Methyl 1-(hex-1-yn-1-yl)-1H-pyrrole-2-carboxylate | 3-Butyl-4-iodo-1H-pyrrolo[2,1-c] beilstein-journals.orgnih.govoxazin-1-one | 78 |

Data sourced from Yenice et al., 2017 nih.gov.

Computational and Theoretical Studies of 2 Ethynyl 1 Methyl 1h Pyrrole

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies employing quantum chemical calculations to determine the electronic structure (such as molecular orbital energies, electron density distribution, or electrostatic potential maps) or to predict the reactivity (e.g., sites for electrophilic or nucleophilic attack) of 2-ethynyl-1-methyl-1H-pyrrole have been found.

Density Functional Theory (DFT) Applications for Geometries and Energies

There are no published studies that utilize Density Functional Theory (DFT) methods to calculate the optimized molecular geometry, bond lengths, bond angles, or thermodynamic energies (such as enthalpy of formation or Gibbs free energy) of this compound.

Theoretical Prediction of NMR Chemical Shifts and Spectroscopic Parameters

No literature is available that reports the theoretical prediction of 1H or 13C NMR chemical shifts or other spectroscopic parameters for this compound using computational methods.

Molecular Dynamics and Conformational Analysis

A search for molecular dynamics (MD) simulations to study the conformational behavior, flexibility, or intermolecular interactions of this compound yielded no specific results.

Studies on π-Electron Delocalization and Charge Transfer Characteristics

There are no dedicated studies on the π-electron delocalization within the pyrrole (B145914) ring and the ethynyl (B1212043) substituent or the intramolecular charge transfer characteristics of this compound. While the pyrrole ring is known for its aromaticity and delocalized π-system, specific computational analyses quantifying this for the target molecule are not documented.

Advanced Applications in Materials Science and Chemical Probes

Ligand Synthesis for Coordination Chemistry and Metal Complexes

The strategic design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, catalytic, and material properties. The compound 2-ethynyl-1-methyl-1H-pyrrole presents a compelling scaffold for ligand development due to the presence of both a soft π-system in the pyrrole (B145914) ring and a versatile ethynyl (B1212043) group, which can engage in various coordination modes.

Preparation of Ethynylpyrrole-Based Ligands

The synthesis of this compound can be strategically approached through a multi-step synthetic sequence, commencing with the readily available starting material, 1-methyl-1H-pyrrole. While a definitive, detailed protocol for this specific transformation is not extensively documented in the reviewed literature, a plausible and chemically sound pathway involves an initial iodination reaction, followed by a Sonogashira coupling and subsequent deprotection.

The first step of this proposed synthesis is the regioselective iodination of 1-methyl-1H-pyrrole at the C2 position. This can be achieved using an iodine source in the presence of a suitable base. The resulting intermediate, 2-iodo-1-methyl-1H-pyrrole, is a key precursor for the introduction of the ethynyl moiety.

The subsequent and crucial step is a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the 2-iodo-1-methyl-1H-pyrrole with a protected terminal alkyne. A common and effective coupling partner for this purpose is trimethylsilylacetylene (B32187). The use of a silyl (B83357) protecting group is advantageous as it prevents the undesired homo-coupling of the terminal alkyne and facilitates purification of the coupled product, 1-methyl-2-((trimethylsilyl)ethynyl)-1H-pyrrole.

The final step in the synthesis is the deprotection of the silyl group to unveil the terminal alkyne. This is typically accomplished under mild basic conditions, for instance, by treatment with potassium carbonate in methanol (B129727). This process selectively cleaves the silicon-carbon bond, yielding the desired product, this compound.

Table 1: Proposed Synthetic Route for this compound

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Iodination | 1-Methyl-1H-pyrrole | Iodine, Base (e.g., NaHCO₃) | 2-Iodo-1-methyl-1H-pyrrole |

| 2 | Sonogashira Coupling | 2-Iodo-1-methyl-1H-pyrrole | Trimethylsilylacetylene, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N) | 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-pyrrole |

| 3 | Deprotection | 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-pyrrole | Base (e.g., K₂CO₃), Methanol | This compound |

Note: This table is based on established organic chemistry principles and analogous reactions, as specific literature for this exact sequence was not found.

Characterization of Metal Complexes with Ethynylpyrrole Ligands

A comprehensive search of the scientific literature did not yield specific studies detailing the synthesis and characterization of metal complexes formed with this compound as a ligand. Consequently, there is no available data on the spectroscopic or crystallographic properties of such complexes.

Design and Development of Chemical Sensors and Fluorescent Probes

The unique electronic and structural features of ethynylpyrrole derivatives make them attractive candidates for the development of chemical sensors and fluorescent probes. The pyrrole ring can act as a hydrogen bond donor or a π-electron-rich system, while the ethynyl group provides a rigid linker and can participate in electronic communication.

Utilization as Fluorescent Sensing Elements

There is no specific information available in the reviewed scientific literature regarding the utilization of this compound as a fluorescent sensing element.

Probes for Anion Recognition and Binding

A thorough review of the existing scientific literature revealed no studies on the application of this compound as a probe for anion recognition and binding.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes to 2-ethynyl-1-methyl-1H-pyrrole and its derivatives is a key area of ongoing research. Current methods often rely on classical approaches, but future endeavors are likely to focus on greener and more atom-economical strategies.

One promising avenue is the refinement of cross-coupling reactions, particularly the Sonogashira coupling. wikipedia.orglibretexts.org This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org Future research will likely focus on developing more robust and milder catalytic systems for the Sonogashira coupling of a suitable 2-halo-1-methyl-1H-pyrrole with a protected acetylene (B1199291) source. Advances in catalyst design, such as the use of well-defined palladium complexes with specialized ligands, could lead to higher yields, lower catalyst loadings, and broader substrate scope under more environmentally benign conditions. organic-chemistry.org

Furthermore, microwave-assisted organic synthesis (MAOS) presents an opportunity to significantly accelerate and improve the efficiency of pyrrole (B145914) synthesis. mdpi.comnih.gov The application of microwave irradiation to classical reactions like the Paal-Knorr synthesis or subsequent functionalization steps could drastically reduce reaction times and improve yields. mdpi.commdpi.com Additionally, solvent-free reaction conditions, often coupled with microwave heating, are being explored as a sustainable alternative to traditional solvent-based methods. nih.gov

The development of one-pot or tandem reaction sequences that lead directly to this compound from simple precursors is another exciting prospect. For instance, a sequence involving a Sonogashira coupling followed by an acid-catalyzed cyclization has been shown to be effective for the synthesis of other substituted pyrroles and could be adapted for this specific target. organic-chemistry.org Such approaches enhance synthetic efficiency by minimizing intermediate purification steps.

Advanced Functionalization Strategies for Complex Architectures

The dual reactivity of the pyrrole ring and the ethynyl (B1212043) group in this compound offers a rich platform for the construction of complex molecular architectures. Future research will undoubtedly focus on leveraging this reactivity in novel ways.

The ethynyl group is particularly amenable to a variety of transformations, most notably cycloaddition reactions. The 1,3-dipolar cycloaddition of azides with the alkyne (the "click" reaction) to form triazoles is a highly efficient and versatile reaction that could be used to link the this compound core to other molecules, including biomolecules and polymers. Additionally, Diels-Alder and other pericyclic reactions involving the ethynyl moiety can be explored to construct intricate polycyclic systems. nih.govmdpi.com

Electrophilic and nucleophilic cyclization reactions of N-alkyne-substituted pyrrole derivatives have been shown to produce fused heterocyclic systems like pyrrolopyrazinones and pyrrolooxazinones. nih.gov Similar strategies could be applied to this compound, where intramolecular reactions triggered by the ethynyl group could lead to novel fused pyrrole heterocycles with potential biological activity.

Moreover, the pyrrole ring itself can be further functionalized. While the 2-position is occupied, the remaining positions on the pyrrole ring are available for electrophilic substitution reactions, allowing for the introduction of additional functional groups. This would enable the synthesis of highly substituted pyrrole derivatives with tailored electronic and steric properties. The synthesis of multi-substituted pyrroles through [3+2] cycloaddition reactions with isocyanides is another emerging strategy that could be adapted for the functionalization of the pyrrole core.

Theoretical Prediction and Design of Next-Generation Materials

Computational chemistry is poised to play an increasingly important role in guiding the design and predicting the properties of novel materials derived from this compound. Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are powerful tools for understanding the electronic structure and optical properties of molecules. nih.gov

Theoretical calculations can be employed to predict the HOMO-LUMO energy gaps, ionization potentials, and electron affinities of polymers and oligomers incorporating the this compound unit. ui.edu.ng This information is crucial for designing new organic semiconductors with tailored properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). escholarship.orgresearchgate.net For instance, DFT studies can help in understanding how the introduction of different substituents on the pyrrole ring or modifications to the ethynyl group will affect the electronic properties of the resulting materials. ui.edu.ng

Furthermore, computational modeling can be used to simulate the self-assembly and morphology of materials based on this compound. This is particularly important for applications in organic electronics, where the performance of devices is highly dependent on the molecular packing and film morphology. escholarship.org

In the realm of medicinal chemistry, molecular docking and other computational techniques can be used to predict the binding affinity of this compound derivatives to specific biological targets. mdpi.com This in silico screening can help to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Expanding Applications in Niche Chemical Technologies

The unique properties of this compound make it a promising candidate for a variety of niche applications in chemical technology.

In materials science, the incorporation of this building block into conjugated polymers could lead to new materials for organic electronics. The electron-rich nature of the pyrrole ring combined with the linear, rigid structure of the ethynyl group can facilitate charge transport, a key requirement for semiconductor applications. researchgate.net Diketopyrrolopyrrole (DPP)-based polymers have already shown promise in OFETs and gas sensors, and the integration of ethynyl-pyrrole units could offer a new avenue for tuning the properties of these materials. researchgate.net

The reactivity of the ethynyl group also makes this compound a valuable precursor for the synthesis of functional dyes and sensors. For example, the "click" reaction can be used to attach fluorophores or chromophores to the pyrrole core, leading to new fluorescent probes for biological imaging or chemical sensing.

In the field of medicinal chemistry, the pyrrole nucleus is a common motif in many biologically active compounds. organic-chemistry.orgnih.gov The ethynyl group provides a handle for further chemical modifications, allowing for the synthesis of libraries of novel pyrrole derivatives for screening against various diseases. The development of new pyrrole-based compounds with potential anticancer, antimicrobial, or antiviral activities is an active area of research. nih.gov

Finally, the exploration of ethynyl-pyrroles in the development of smart materials, such as those that respond to external stimuli like light or pH, is an emerging field. The ability to precisely control the structure and properties of these molecules at the molecular level opens up possibilities for the creation of advanced materials with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.